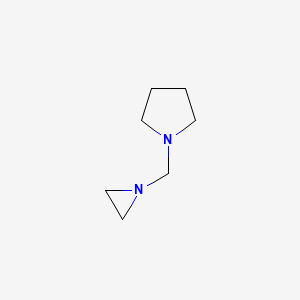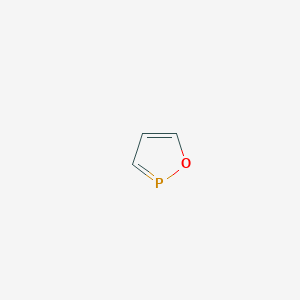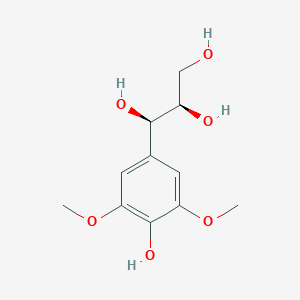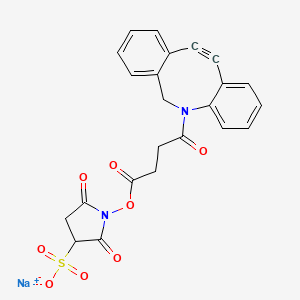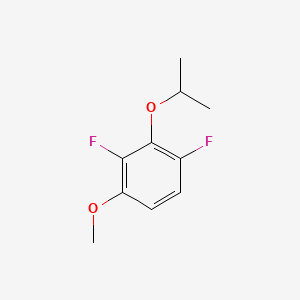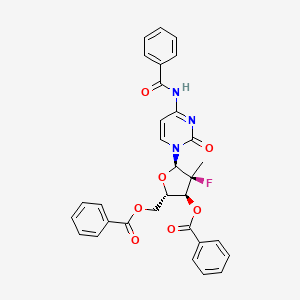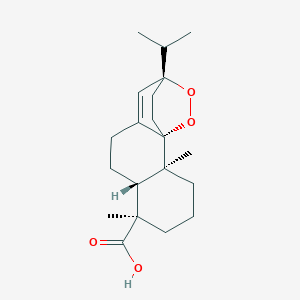
9,13-Epidioxy-8(14)-abieten-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13-Epidioxy-8(14)-abieten-18-oic acid is a diterpenoid compound derived from the herbs of Cedrus deodara. It has a molecular formula of C20H30O4 and a molecular weight of 334.45 g/mol . This compound is known for its potent inhibitory effects on Epstein-Barr virus early antigen activation induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 9,13-Epidioxy-8(14)-abieten-18-oic acid are not well-documented. given its natural occurrence, extraction from plant sources followed by purification is a plausible method.
Analyse Des Réactions Chimiques
Types of Reactions
9,13-Epidioxy-8(14)-abieten-18-oic acid undergoes various chemical reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and solvents like chloroform and dichloromethane .
Major Products
Applications De Recherche Scientifique
9,13-Epidioxy-8(14)-abieten-18-oic acid has several scientific research applications:
Chemistry: It is used as a signaling inhibitor and in studies related to its biological and pharmacological activities.
Biology: The compound shows potent inhibitory effects on Epstein-Barr virus early antigen activation.
Medicine: Its antiviral properties make it a subject of interest in medical research.
Mécanisme D'action
The mechanism of action of 9,13-Epidioxy-8(14)-abieten-18-oic acid involves its inhibitory effects on Epstein-Barr virus early antigen activation . The molecular targets and pathways involved in this process are not fully elucidated but are believed to be related to its interaction with specific viral proteins and cellular pathways .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(1S,2S,6R,7R,12S)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19+,20-/m0/s1 |
Clé InChI |
OOHFJWCHEFCJDC-ZMHJYQQXSA-N |
SMILES isomérique |
CC(C)[C@@]12CC[C@@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
SMILES canonique |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
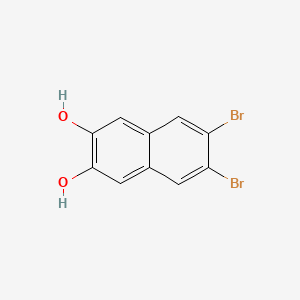
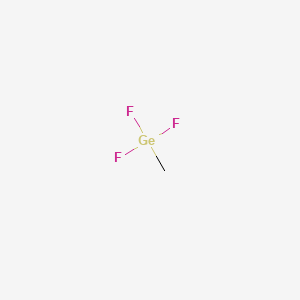
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)



